2-[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine
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Overview
Description
2-[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine is an organic compound with the molecular formula C8H8ClF3N2. It is a derivative of pyridine, characterized by the presence of a chloro and trifluoromethyl group on the pyridine ring, and an ethanamine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine typically involves the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to produce 2,3-dichloro-5-(trichloromethyl)pyridine. This intermediate is then subjected to vapor-phase fluorination to yield the desired trifluoromethylated product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields. The reaction conditions are carefully controlled to optimize the production efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
2-[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, such as pesticides and herbicides, due to its effectiveness in pest control
Mechanism of Action
The mechanism of action of 2-[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways vary depending on the specific application, but generally involve inhibition of key enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Uniqueness
2-[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of the chloro and trifluoromethyl groups with the ethanamine side chain makes it particularly effective in certain applications, such as agrochemicals and pharmaceuticals .
Properties
Molecular Formula |
C8H8ClF3N2 |
---|---|
Molecular Weight |
224.61 g/mol |
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C8H8ClF3N2/c9-5-2-4-14-6(1-3-13)7(5)8(10,11)12/h2,4H,1,3,13H2 |
InChI Key |
TVCRZYRNBJGIIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C(F)(F)F)CCN |
Origin of Product |
United States |
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